(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee
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Overview
Description
(1R,3S,4S)-2-Azabicyclo[221]-heptane-3-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its rigid bicyclic framework, which imparts unique stereochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is performed to form the bicyclic structure. This can be achieved using various cyclization agents under controlled conditions.
Functional Group Introduction: The carboxylic acid group is introduced through functional group transformations, such as oxidation or hydrolysis reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing batch reactors to control reaction conditions and optimize yield.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bicyclic structure allows for substitution reactions at specific positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Including halogens or nucleophiles for substitution reactions.
Major Products:
Oxidized Derivatives: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
(1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison: Compared to these dichloroaniline derivatives, (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid is unique due to its bicyclic structure and the presence of a nitrogen atom within the ring. This imparts distinct stereochemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H15NO2 |
---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R,3S,4S)-1,4-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-8-3-4-9(2,5-8)10-6(8)7(11)12/h6,10H,3-5H2,1-2H3,(H,11,12)/t6-,8+,9-/m1/s1 |
InChI Key |
AFRILVWLFJHNMS-BWVDBABLSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1)(N[C@@H]2C(=O)O)C |
Canonical SMILES |
CC12CCC(C1)(NC2C(=O)O)C |
Origin of Product |
United States |
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